molecular formula C23H30N2O8 B3337151 2,2'-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate) CAS No. 5431-96-9

2,2'-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate)

Cat. No.: B3337151
CAS No.: 5431-96-9
M. Wt: 462.5 g/mol
InChI Key: WVKWZKUHEZIQNO-UHFFFAOYSA-N
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Description

2,2'-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate) (CAS: Not explicitly provided in evidence) is a pyrrole-derived compound featuring a methylene bridge linking two diethyl 4-methylpyrrole-3,5-dicarboxylate moieties. Its IUPAC name, as per nomenclature rules, is ethyl 5-{[5-(ethoxycarbonyl)-3,4-dimethyl-1H-pyrrol-2-yl]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate . Structurally, it consists of two pyrrole rings substituted with methyl and ethoxycarbonyl groups, interconnected by a methylene group. This compound is likely utilized as an intermediate in fine chemical synthesis or pharmaceuticals, given its structural complexity and ester functionalities .

Properties

IUPAC Name

diethyl 5-[[3,5-bis(ethoxycarbonyl)-4-methyl-1H-pyrrol-2-yl]methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O8/c1-7-30-20(26)16-12(5)18(22(28)32-9-3)24-14(16)11-15-17(21(27)31-8-2)13(6)19(25-15)23(29)33-10-4/h24-25H,7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKWZKUHEZIQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)CC2=C(C(=C(N2)C(=O)OCC)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90969379
Record name Tetraethyl 5,5'-methylenebis(3-methyl-1H-pyrrole-2,4-dicarboxylate)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5431-96-9
Record name NSC13668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetraethyl 5,5'-methylenebis(3-methyl-1H-pyrrole-2,4-dicarboxylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-METHYLENEBIS(DIETHYL 4-METHYL-3,5-PYRROLEDICARBOXYLATE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate) typically involves the reaction of diethyl 4-methyl-3,5-pyrroledicarboxylate with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two pyrrole units .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with ketone or aldehyde functionalities, while reduction may produce alcohols or amines .

Scientific Research Applications

2,2’-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate) has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrrole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The compound is compared to two key analogues:

2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5): A cyclic aliphatic amine with a methylene bridge and primary amine groups .

Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) (CAS 6305-93-7): A pyrrole-based compound with ethyl substituents .

Physicochemical and Toxicological Comparisons

A detailed comparison is summarized below:

Parameter Target Compound (2,2'-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate)) 2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5) Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) (CAS 6305-93-7)
Core Structure Pyrrole rings with methyl and ethoxycarbonyl groups Cyclohexane rings with amine groups Pyrrole rings with ethyl and ethoxycarbonyl groups
Functional Groups Ester (-COOEt), methyl (-CH3) Primary amine (-NH2), methyl (-CH3) Ester (-COOEt), ethyl (-CH2CH3)
Key Toxicity Endpoints Insufficient data (read-across from cyclohexylamine analogue applies) Reproductive toxicity (reduced implantation sites), developmental uncertainty No toxicity data available
Exposure Potential Likely low due to high molecular weight and ester stability Low vapor pressure; no migration from cross-linked systems Unknown
Regulatory Status Not classified No clear developmental toxicity classification No data

Mechanistic and Toxicological Insights

  • Reproductive Effects : Both the target compound and 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) may exhibit reproductive toxicity, such as reduced implantation sites in animal studies. However, developmental effects (e.g., postnatal loss) remain inconclusive for the cyclohexylamine analogue .
  • Exposure Pathways : The cyclohexylamine analogue’s low vapor pressure and lack of migration from food-contact materials suggest that the target compound, with similar steric bulk and ester groups, may also exhibit minimal public exposure .

Research Findings and Data Gaps

  • Read-Across Validation : Toxicological data for the target compound is inferred from its cyclohexylamine analogue due to shared aliphatic hydrocarbon frameworks and functional group reactivity . However, differences in ring structure (pyrrole vs. cyclohexane) and substituents (ester vs. amine) may alter bioavailability and metabolic pathways.
  • Structural Variants : The ethyl-substituted pyrrole analogue (CAS 6305-93-7) lacks toxicity or exposure data, highlighting a critical research gap .

Biological Activity

2,2'-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate), a compound with the chemical formula C23H30N2O8, is of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring pyrrole and carboxylate functionalities, suggests potential biological activities that warrant detailed investigation.

  • Molecular Weight : 446.50 g/mol
  • CAS Number : 5431-96-9
  • Structural Formula : Chemical Structure

Biological Activity Overview

The biological activity of 2,2'-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate) has been explored in various studies. Notably, its potential as an antiviral agent and its cytotoxic effects on cancer cells have been highlighted.

Cytotoxicity

Several studies have evaluated the cytotoxic effects of pyrrole derivatives on various cancer cell lines. The compound's ability to induce apoptosis in tumor cells could be attributed to its interaction with cellular pathways involved in cell survival and death.

Study 1: Antiviral Potential

A study published in MDPI explored the antiviral activities of pyrrole-based compounds. It was found that certain derivatives could inhibit viral replication effectively. The study suggests that further research into 2,2'-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate) might reveal similar properties due to structural similarities with known active compounds .

Study 2: Cytotoxic Effects on Cancer Cells

In a comparative analysis of various pyrrole derivatives, it was observed that some exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .

Data Table: Comparative Biological Activities

Compound NameBiological ActivityTest SystemReference
Pyrrole Derivative AAntiviral (HCV)Huh7 cells
Pyrrole Derivative BCytotoxicity (MCF-7)MTT Assay
2,2'-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate)Potentially ActiveTBDThis Review

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate)
Reactant of Route 2
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2,2'-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate)

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